Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
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Overview
Description
Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound that features a variety of functional groups, including an amino group, a tert-butoxycarbonyl (Boc) protected amine, and a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate typically involves multiple steps:
Formation of the Aminophenyl Intermediate: The starting material, 4-nitrobenzene, undergoes reduction to form 4-aminobenzene.
Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The protected amine is then esterified with methyl 3-hydroxypropanoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The nitro group in the starting material can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Boc-Cl, triethylamine.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of Boc-protected amines.
Scientific Research Applications
Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate pathways related to amino acid synthesis and metabolism, given its structural components.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-nitrophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Similar structure but with a nitro group instead of an amino group.
Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Properties
Molecular Formula |
C15H22N2O5 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl 3-(4-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-5-7-10(16)8-6-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20) |
InChI Key |
YJEFDPJDRLZFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)N)O)C(=O)OC |
Origin of Product |
United States |
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